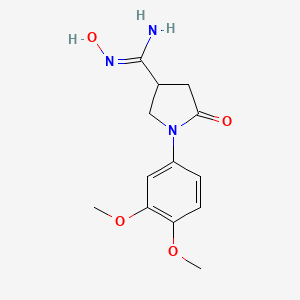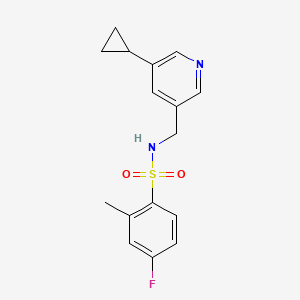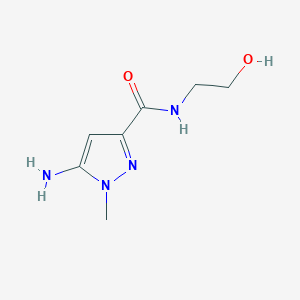
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis and plays a critical role in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders.
Mecanismo De Acción
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide activates AMPK by binding to its regulatory subunit, leading to allosteric activation of the enzyme. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. AMPK activation also leads to the inhibition of mTORC1, a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on glucose and lipid metabolism, this compound has been shown to induce autophagy, reduce inflammation, and improve mitochondrial function. This compound has also been shown to have neuroprotective effects, including the reduction of neuroinflammation and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective activator of AMPK, allowing for specific activation of the pathway without affecting other signaling pathways. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its relatively short half-life and potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of interest is the investigation of the effects of this compound in combination with other therapeutic agents, such as chemotherapeutic agents or other metabolic modulators. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Métodos De Síntesis
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process involving the condensation of 2,4-dichloro-5-nitropyrimidine with ethyl 2-aminoacetate, followed by the reduction of the nitro group and subsequent reaction with 2-bromoacetyl pyrazole. The final product is obtained through the hydrolysis of the ethyl ester group.
Aplicaciones Científicas De Investigación
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animal models. It has also been shown to inhibit cancer cell growth and induce autophagy in cancer cells. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-11-6(8)4-5(10-11)7(13)9-2-3-12/h4,12H,2-3,8H2,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNOUBPNTJFVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2700476.png)
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2700478.png)
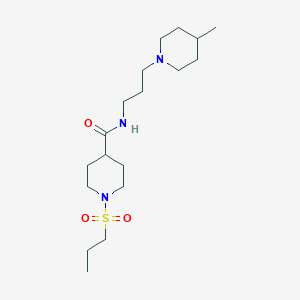

![6-methyl-4-((1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2700484.png)

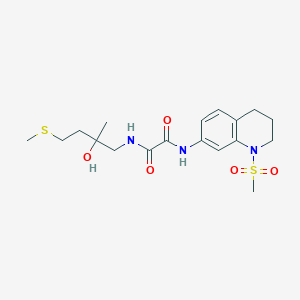

![1-(2,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2700489.png)
